molecular formula C18H19N5 B12243752 2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12243752
M. Wt: 305.4 g/mol
InChI Key: JRGNETGSTJQXLS-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, coupling reactions, and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
  • 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Uniqueness

What sets 2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

2-cyclopropyl-1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole

InChI

InChI=1S/C18H19N5/c1-12-19-9-8-17(20-12)22-10-14(11-22)23-16-5-3-2-4-15(16)21-18(23)13-6-7-13/h2-5,8-9,13-14H,6-7,10-11H2,1H3

InChI Key

JRGNETGSTJQXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5

Origin of Product

United States

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